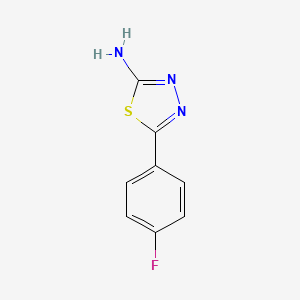

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine

説明

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound with the molecular formula C₈H₆FN₃S and a molecular weight of 195.22 g/mol . It belongs to the 1,3,4-thiadiazole family, a scaffold known for its broad-spectrum biological activities, including anticancer, antifungal, and anticonvulsant properties . The molecule features a thiadiazole ring substituted at position 5 with a 4-fluorophenyl group and at position 2 with an amine group.

The compound has been utilized as a precursor in synthesizing glycoside derivatives (e.g., 3k) with preliminary anticancer activity and Schiff bases evaluated against cervical (HeLa), liver (Hep-G2), and breast (MCF7) cancer cell lines . Its synthesis typically involves cyclization reactions of thiosemicarbazide derivatives under acidic conditions .

特性

IUPAC Name |

5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3S/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSVCKNLHZWSNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(S2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10339176 | |

| Record name | 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942-70-1 | |

| Record name | 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-(4-fluorophenyl)-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Cyclization of Thiosemicarbazides

One effective method involves the cyclization of thiosemicarbazide derivatives with 4-fluorobenzoyl chloride. The reaction typically proceeds as follows:

Reagents :

- Thiosemicarbazide

- 4-Fluorobenzoyl chloride

- Base (Sodium hydroxide)

-

- Dissolve thiosemicarbazide in a suitable solvent (e.g., ethanol).

- Add 4-fluorobenzoyl chloride dropwise while maintaining the temperature.

- Stir the mixture for several hours at room temperature.

- Neutralize the reaction mixture and filter the precipitate.

- Purify through recrystallization.

Yield : Yields can range from 30% to 70%, depending on the purity of starting materials and reaction conditions.

Nucleophilic Substitution

This method utilizes nucleophilic substitution reactions where a nucleophile displaces a leaving group in a thiadiazole derivative.

Reagents :

- 4-Fluorobenzyl bromide

- Sodium hydroxide or potassium hydroxide

-

- Dissolve the thiadiazole derivative in an appropriate solvent (e.g., DMF).

- Add sodium hydroxide and heat under reflux.

- Monitor the reaction progress via thin-layer chromatography (TLC).

- Upon completion, cool the mixture and extract with organic solvents.

Yield : Yields vary widely based on substrate reactivity and conditions used.

Oxidative Cyclization

In this method, carbon disulfide is reacted with a base to form thiadiazole derivatives.

Reagents :

- Carbon disulfide

- Base (Sodium hydroxide)

- Oxidizing agent (Hydrogen peroxide)

-

- Mix carbon disulfide with sodium hydroxide in a round-bottom flask.

- Add an oxidizing agent slowly while controlling the temperature.

- Stir for several hours to allow cyclization.

- Filter and wash the product before recrystallization.

Yield : This method can achieve yields up to 94%, making it one of the more efficient synthesis routes.

After synthesis, characterization of 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine is crucial for confirming its structure and purity:

Nuclear Magnetic Resonance (NMR) : Used to determine the molecular structure and confirm functional groups.

Infrared Spectroscopy (IR) : Helps identify functional groups based on characteristic absorption bands.

Mass Spectrometry (MS) : Provides molecular weight information and confirms identity.

化学反応の分析

Types of Reactions

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or thiols.

Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines, thiols

Substitution: Halogenated derivatives, substituted thiadiazoles

科学的研究の応用

Anticancer Activity

Numerous studies have investigated the anticancer potential of 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine and its derivatives:

- In Vitro Cytotoxicity : Research has shown that compounds based on the thiadiazole scaffold exhibit significant cytotoxic activity against various cancer cell lines. For instance, derivatives of 5-(4-fluorophenyl)-1,3,4-thiadiazole demonstrated IC50 values comparable to established chemotherapeutics like 5-Fluorouracil (5-FU) in breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines .

- Mechanisms of Action : Molecular docking studies suggest that these compounds may interact with specific enzymes involved in cancer progression. For example, certain derivatives have been shown to inhibit BRAF and VEGFR-2 enzymes, leading to apoptosis in tumor cells . This highlights the potential for developing targeted therapies based on this compound.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-(4-Fluorophenyl)-1,3,4-thiadiazole derivative | MCF-7 | 10.10 | Cytotoxicity via apoptosis |

| 5-(4-Fluorophenyl)-1,3,4-thiadiazole derivative | HepG2 | 6.51 | Inhibition of cellular proliferation |

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives are well-documented:

- Bacterial Inhibition : Compounds containing the thiadiazole moiety have shown effectiveness against Gram-positive and Gram-negative bacteria. For example, derivatives exhibited MIC values as low as 25 μg/mL against Staphylococcus aureus and Escherichia coli .

- Fungal Activity : Some derivatives also displayed antifungal activity against pathogens like Candida albicans and Aspergillus niger, with inhibition percentages ranging from 58% to 66% compared to standard antifungal agents .

| Compound | Target Organism | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| Thiadiazole derivative | Staphylococcus aureus | 25 | Antibacterial |

| Thiadiazole derivative | Candida albicans | 32–42 | Antifungal |

Case Study 1: Anticancer Research

A study published in MDPI reported the synthesis of several 5-(4-fluorophenyl)-1,3,4-thiadiazole derivatives that showed enhanced antitumor activity against MCF-7 cells. The most potent compound exhibited an IC50 value significantly lower than that of the control drug (5-FU), indicating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiadiazole derivatives against various fungal strains. The results indicated that fluorinated derivatives had superior activity compared to non-fluorinated counterparts, suggesting that the introduction of fluorine atoms can enhance the efficacy of these compounds against microbial infections .

作用機序

The mechanism of action of 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. For example, in medicinal applications, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects.

類似化合物との比較

Anticancer Activity

- This compound derivatives exhibit selective cytotoxicity against breast cancer (MCF7), with Schiff base derivatives showing IC₅₀ values as low as 1.28 μg/mL .

- In contrast, 5-(2-phenoxypyridin-3-yl)-1,3,4-thiadiazol-2-amine derivatives demonstrate broader anticancer activity but lower potency (IC₅₀ > 10 μM in some cases) . The fluorophenyl group enhances target specificity compared to pyridine-based analogues.

Antifungal Activity

- Derivatives like 5-(4-fluorophenyl)-N-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine (Compound 9 in ) show 90% yield and efficacy against Candida albicans, attributed to the fluorophenyl group’s electron-withdrawing effects .

- Chlorinated analogues (e.g., N-(4-chlorobenzylidene) derivatives) exhibit stronger fungicidal activity due to increased electrophilicity .

Structural and Electronic Effects

- Coplanarity : The 4-fluorophenyl ring in This compound is nearly coplanar with the thiadiazole ring (dihedral angle = 6.8°), enhancing π-π stacking with biological targets .

- Substituent Impact : Replacement of fluorine with chlorine (e.g., 4-chlorophenyl ) increases molecular weight and hydrophobicity but may reduce metabolic stability .

生物活性

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features a thiadiazole ring substituted with a fluorophenyl group. The presence of the fluorine atom enhances the electronic properties of the molecule, potentially influencing its biological activity.

In Vitro Studies

Recent studies have demonstrated that derivatives of 1,3,4-thiadiazoles exhibit potent anticancer properties. Specifically, this compound has been evaluated for its cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer).

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 6.51 | |

| HepG2 | 2.32 | ||

| Comparison with 5-FU | MCF-7 | 7.56 | |

| HepG2 | 10.10 |

The IC50 values indicate that this compound exhibits comparable or superior cytotoxicity relative to traditional chemotherapeutics like 5-Fluorouracil (5-FU). The mechanism of action involves inducing apoptosis through cell cycle arrest at critical phases (S and G2/M) as evidenced by flow cytometry analyses.

The compound's ability to induce apoptosis is linked to its effect on the Bax/Bcl-2 ratio and caspase activation. Increased levels of caspase 9 have been observed in treated cells, confirming the activation of intrinsic apoptotic pathways. Additionally, the reduction of vascular endothelial growth factor (VEGF) levels suggests an anti-angiogenic effect, further enhancing its therapeutic potential against tumors .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity. Studies have shown that derivatives containing the thiadiazole moiety demonstrate significant inhibition against various pathogens.

Table 2: Antimicrobial Activity Data

| Compound | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 20–28 | |

| Bacillus subtilis | 20–28 | ||

| Escherichia coli | N/A | ||

| Pseudomonas aeruginosa | N/A |

The antimicrobial efficacy is particularly pronounced against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with MIC values comparable to established antibiotics like ciprofloxacin . The presence of halogen substitutions appears to enhance antibacterial properties.

Case Studies and Clinical Relevance

Several studies have explored the clinical implications of using thiadiazole derivatives in cancer therapy. For instance, a study involving in vivo biodistribution highlighted the potential for targeted delivery to tumor sites using radioiodinated forms of these compounds . Such advancements suggest a promising avenue for developing novel therapeutic agents that can selectively target cancer cells while minimizing effects on healthy tissues.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of thiosemicarbazide derivatives with appropriate fluorinated precursors. For example, reacting 4-fluorobenzoyl hydrazide with potassium thiocyanate in concentrated sulfuric acid facilitates cyclization to form the thiadiazole ring . Optimization strategies include:

- Adjusting stoichiometric ratios (e.g., excess thiocyanate to drive cyclization).

- Modulating temperature (e.g., reflux at 90–100°C for 3–6 hours) .

- Purification via recrystallization from ethanol/water or DMSO mixtures to improve purity .

- Key Data : Yields range from 30–70%, depending on reaction scale and purification methods .

Q. How is the crystal structure of this compound characterized, and what structural parameters are critical for its stability?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key findings include:

- Dihedral angles : The fluorophenyl ring and thiadiazole core exhibit angles of 18.2°–30.3°, influencing molecular packing .

- Hydrogen bonding : N–H···N interactions between amine groups and adjacent thiadiazole rings stabilize the 2D supramolecular architecture .

- Bond lengths : S–C (1.72 Å) and N–C (1.30 Å) bond distances align with typical thiadiazole systems .

- Experimental Protocol : Crystallize the compound from acetone or ethanol via slow evaporation for SC-XRD analysis .

Q. What in vitro assays are used to screen the antimicrobial activity of this compound, and how are conflicting results addressed?

- Methodological Answer :

- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .

- Contradiction resolution :

- Standardize inoculum size (e.g., 1–5 × 10⁵ CFU/mL).

- Validate results with positive controls (e.g., ciprofloxacin) .

- Replicate experiments across multiple labs to account for strain variability .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with bacterial enzyme targets (e.g., DNA gyrase)?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model ligand-enzyme binding.

- Input: Crystal structure of target enzyme (PDB ID 1KZN for E. coli gyrase) .

- Parameters: Grid box centered on ATP-binding site, Lamarckian genetic algorithm for conformational sampling .

- Key Findings : The fluorophenyl group exhibits hydrophobic interactions with Val120 and Leu84 residues, while the thiadiazole NH group forms hydrogen bonds with Asp73 .

Q. What strategies are effective in elucidating structure-activity relationships (SARs) for thiadiazole derivatives with fluorinated substituents?

- Methodological Answer :

- SAR workflow :

Synthesize analogs with varied substituents (e.g., -Cl, -CF₃, -OCH₃) at the 4-fluorophenyl position .

Test biological activity (e.g., IC₅₀ in cancer cell lines or MIC assays).

Perform QSAR analysis using descriptors like logP, molar refractivity, and Hammett constants .

- Critical Insight : Electron-withdrawing groups (e.g., -F, -CF₃) enhance antimicrobial potency by increasing electrophilicity of the thiadiazole core .

Q. How should researchers address discrepancies in reported biological activities of structurally similar thiadiazoles?

- Methodological Answer :

- Root-cause analysis :

- Compare synthetic routes (e.g., POCl₃ vs. H₂SO₄-mediated cyclization) to identify byproduct differences .

- Analyze purity via HPLC (e.g., C18 column, acetonitrile/water mobile phase) .

- Case study : Variability in antifungal activity of 5-(3-fluorophenyl) vs. 5-(4-fluorophenyl) analogs may arise from differences in crystal packing and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。